molecular formula C9H10BF3O4 B1431385 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 1701449-06-0

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No. B1431385
M. Wt: 249.98 g/mol
InChI Key: XVWFHBKZHAXGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid is a type of boronic acid, which is commonly used as a reagent in various chemical reactions . It is an organic compound that can be used for life science related research .


Synthesis Analysis

The synthesis of 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid can be achieved through Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular formula of 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid is C9H10BF3O4. The molecular weight is 249.98 g/mol. The structure includes a phenyl ring with ethoxy and trifluoromethoxy substituents, and a boronic acid group .


Chemical Reactions Analysis

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid can participate in various chemical reactions. It is often used in Suzuki-Miyaura cross-coupling reactions . It can also be involved in the synthesis of biologically active molecules .

Future Directions

The future directions of 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid are largely dependent on the specific research or industrial applications it is used in. It has been used in the synthesis of various biologically active compounds, suggesting potential applications in pharmaceutical research and development .

properties

IUPAC Name

[3-ethoxy-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O4/c1-2-16-8-5-6(10(14)15)3-4-7(8)17-9(11,12)13/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFHBKZHAXGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid
Reactant of Route 5
3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.